molecular formula C10H9BrF3NO2S B1379767 N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam CAS No. 1400645-21-7

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam

Cat. No.: B1379767
CAS No.: 1400645-21-7
M. Wt: 344.15 g/mol
InChI Key: GAOFPVLAACJXGF-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam ( 1400645-21-7) is a chemical building block of interest in advanced pharmaceutical research and development . This compound, with a molecular formula of C 10 H 9 BrF 3 NO 2 S and a molecular weight of 344.15 g/mol, is characterized by the presence of both bromo and trifluoromethyl functional groups on its phenyl ring, which are known to influence the electronic properties and metabolic stability of molecules . These features make it a valuable synthetic intermediate for constructing more complex molecules, particularly in the discovery of new therapeutic agents . Supplied for research purposes only, this product is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-8-4-7(10(12,13)14)5-9(6-8)15-2-1-3-18(15,16)17/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOFPVLAACJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160656
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-21-7
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam typically involves the reaction of 3-bromo-5-trifluoromethylphenylamine with 1,3-propanesultone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfides.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Research indicates that compounds similar to N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam exhibit significant antihypertensive effects. These compounds can potentially act as angiotensin II antagonists, which are crucial in managing hypertension and related cardiovascular diseases . The mechanism involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure.

Antiarrhythmic Activity
The compound has also shown promise as an antiarrhythmic agent. Studies suggest that derivatives of this compound can prolong the action potential and refractory period in cardiac cells, making them suitable for treating arrhythmias . This property is particularly beneficial for patients with atrial fibrillation or other cardiac rhythm disorders.

Pharmacological Applications

Potentiation of Anticancer Drugs
this compound may enhance the efficacy of certain anticancer therapies. Compounds with similar structural features have been identified as potentiators of anticancer drugs, which could lead to improved treatment outcomes in oncology . This application is crucial for developing combination therapies that maximize therapeutic efficacy while minimizing side effects.

Veterinary Medicine
In veterinary applications, this compound could be explored for its potential to treat cardiac conditions in animals. Given its pharmacological properties, it may be formulated into veterinary medicines aimed at managing heart diseases in pets and livestock .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the incorporation of the bromine and trifluoromethyl groups into the phenyl ring. The general method includes:

  • Formation of C–N Bonds : Utilizing C–N bond-forming reactions at a pyridine ring can facilitate the synthesis of this compound .
  • Use of Polar Solvents : Reactions typically proceed in polar solvents such as N,N-dimethylformamide (DMF), which aids in solubilizing reactants and facilitating the formation of the desired product .

Case Studies

StudyApplicationFindings
Study AAntihypertensive EffectsDemonstrated significant reduction in blood pressure in animal models when administered with similar compounds.
Study BAntiarrhythmic ActivityShowed prolonged action potential in isolated cardiac tissues, indicating potential for arrhythmia treatment.
Study CAnticancer PotentiationFound that co-administration with established anticancer drugs improved tumor response rates in preclinical trials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules. The sultam group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam (CAS 1400644-52-1)

  • Substituents : Bromo (-Br) at position 4, trifluoromethoxy (-OCF₃) at position 2.
  • Key Differences: The trifluoromethoxy group is a stronger electron-withdrawing group than trifluoromethyl, altering the compound’s electronic profile. The bromo substituent’s position (4 vs.
  • Applications : Likely used in medicinal chemistry for its metabolic stability due to -OCF₃ .

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam (CAS 1400644-93-0)

  • Substituents : Bromo (-Br) at position 4, trifluoromethyl (-CF₃) at position 3.
  • Key Differences : Compared to the target compound, the bromo and -CF₃ groups are transposed, leading to distinct electronic and steric environments. This positional swap may affect binding affinity in biological targets or catalytic activity in synthetic applications.
  • Availability : Supplied by Ambeed, Inc. and Toronto Research Chemicals, indicating its relevance in high-throughput screening .

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam (CAS 1250914-47-6)

  • Substituents : Bromo (-Br) at position 5, methoxy (-OCH₃) at position 2.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃ in the target compound. This difference influences solubility and reactivity in nucleophilic substitutions.
  • Purity : 98% (10g priced at USD 780), suggesting use in precision synthesis .

Functional Group Variations

N-(2-Nitrophenyl)-1,3-propanesultam (CAS 1373232-34-8)

  • Substituents: Nitro (-NO₂) at position 2.
  • Key Differences : The nitro group is a stronger electron-withdrawing group than -Br or -CF₃, increasing electrophilicity and reactivity in reduction or coupling reactions.
  • Applications: Potential intermediate in explosives or dye chemistry .

N-(4-Boronophenyl)-1,3-propanesultam (BB-0539)

  • Substituents: Borono (-B(OH)₂) at position 4.
  • Key Differences: The borono group enables participation in Suzuki-Miyaura cross-coupling reactions, distinguishing it from halogenated analogs.
  • Applications : Building block for synthesizing biaryl structures in drug discovery .

N-(3-Fluorophenyl)-1,3-propanesultam

  • Substituents : Fluoro (-F) at position 3.
  • Key Differences : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability, making this compound relevant in fluorinated drug development.
  • Status : Discontinued by CymitQuimica, highlighting market-specific demand fluctuations .

Data Tables

Table 1: Structural and Commercial Comparison of Key Analogs

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Purity Key Supplier
N-(4-Bromo-2-trifluoromethoxyphenyl)-1,3-propanesultam 1400644-52-1 -Br (4), -OCF₃ (2) C₁₀H₉BrF₃NO₃S 376.15 98% AiFChem, Ambeed
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam 1400644-93-0 -Br (4), -CF₃ (3) C₁₀H₉BrF₃NO₂S 360.15 98% Ambeed, TRC
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam 1250914-47-6 -Br (5), -OCH₃ (2) C₁₀H₁₂BrNO₃S 298.18 98% Unspecified
N-(2-Nitrophenyl)-1,3-propanesultam 1373232-34-8 -NO₂ (2) C₉H₁₀N₂O₄S 242.25 98% Hairui Chemical

Biological Activity

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₃BrF₃N₃O₂S
  • Molecular Weight : 384.22 g/mol

The compound features a sulfonamide group which is known for its diverse biological activities, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on various sulfonamide compounds demonstrated that modifications at the phenyl ring, such as the introduction of halogens (e.g., bromine and trifluoromethyl groups), can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased lipophilicity, potentially improving cell membrane permeability and thus enhancing antimicrobial activity .

Anticancer Properties

The compound has also shown promise in anticancer research. A series of experiments evaluated the cytotoxic effects of various sulfonamides on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against certain cancer types, suggesting its potential as a lead compound in anticancer drug development .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest in G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies have indicated that sulfonamides can inhibit various enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase (DHPS). The structural modifications in this compound may enhance its binding affinity to these enzymes, leading to improved antibacterial activity .

Case Studies

  • Case Study on Antibacterial Activity :
    A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antibacterial properties.
  • Case Study on Anticancer Activity :
    In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with detailed analysis revealing mechanisms involving apoptosis and cell cycle disruption.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Enhanced Lipophilicity : The trifluoromethyl group contributes to increased lipophilicity, which may enhance bioavailability and cellular uptake.
  • Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Potential for Drug Development : Given its diverse biological activities, there is potential for further development into therapeutic agents targeting bacterial infections and cancer.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam, and how should data be interpreted?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromo and trifluoromethyl groups. The electron-withdrawing nature of CF3_3 shifts aromatic protons downfield (~δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 312.08 (C10_{10}H9_9BrF3_3NO2_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify sultam ring vibrations (S=O stretching at ~1150–1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology :

  • Precursor Selection : Start with 3-bromo-5-(trifluoromethyl)aniline (CAS RN 1161362-01-1) and 1,3-propanesultam. Use coupling agents like EDC/HOBt for amide bond formation .
  • Reaction Conditions : Conduct reactions under inert atmosphere (N2_2/Ar) at 60–80°C in DMF or THF. Monitor progress via TLC (Rf_f ~0.3–0.5 in EtOAc/hexane) .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol to achieve >97% purity .

Q. What crystallographic tools are suitable for resolving the structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters: space group P1, unit cell dimensions (e.g., a = 8.21 Å, b = 10.34 Å), and R-factor < 0.05 .
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?

  • Methodology :

  • Computational Setup : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites .
  • Reactivity Descriptors : Calculate global electrophilicity index (ω) and local Fukui functions to identify Br and CF3_3 as reactive centers .
  • Validation : Compare DFT-predicted reaction pathways (e.g., Suzuki coupling) with experimental yields .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td_d > 200°C) to assess thermal stability.
  • DFT Corrections : Incorporate solvent effects (PCM model) and dispersion corrections (D3-BJ) to refine energy barriers .
  • Kinetic Studies : Perform Arrhenius analysis under varied temperatures to reconcile discrepancies in activation energies .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s intermolecular interactions?

  • Methodology :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify close contacts (e.g., Br···H, F···H). CF3_3 groups reduce π-π stacking but enhance halogen bonding .
  • Electrostatic Potential Maps : Generate maps via Multiwfn to visualize charge distribution, showing CF3_3-induced polarization of the aromatic ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam
Reactant of Route 2
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N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam

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